molecular formula C16H16O5 B6405673 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261926-02-6

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6405673
CAS No.: 1261926-02-6
M. Wt: 288.29 g/mol
InChI Key: DCKARWRYAQCHII-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and an additional methoxy group attached to the benzoic acid moiety

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-8-7-10(9-14(13)20-2)11-5-4-6-12(16(17)18)15(11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKARWRYAQCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690846
Record name 2,3',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-02-6
Record name 2,3',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding benzoic acid derivative. This reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps, including oxidation and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure with two methoxy groups on the phenyl ring.

    3,4-Dimethoxyphenethylamine: Contains a phenethylamine backbone with two methoxy groups.

    3,4-Dimethoxycinnamic acid: Features a cinnamic acid structure with two methoxy groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid is unique due to the presence of an additional methoxy group on the benzoic acid moiety, which may influence its chemical reactivity and biological activity compared to other similar compounds.

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